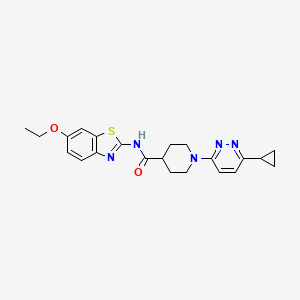

1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with a 6-cyclopropylpyridazine moiety and an N-linked 6-ethoxy-1,3-benzothiazol-2-yl group. Its molecular formula is C28H32N4O (molecular weight: 440.58 g/mol), distinguishing it from bulkier analogues like PROTACs (e.g., molecular weight >800 g/mol in ) .

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2S/c1-2-29-16-5-6-18-19(13-16)30-22(23-18)24-21(28)15-9-11-27(12-10-15)20-8-7-17(25-26-20)14-3-4-14/h5-8,13-15H,2-4,9-12H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSONMGCSSJFQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from suitable precursors.

- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using reagents like diazomethane are commonly employed.

- Formation of the Piperidine Ring : This may involve the reduction of a pyridine derivative.

- Coupling with the Benzothiazole Group : Amide bond formation is carried out using coupling reagents such as EDCI or DCC.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an effective therapeutic agent.

The compound is believed to interact with specific biological targets, potentially including:

- Kinases : Involved in various signaling pathways.

- G-protein Coupled Receptors (GPCRs) : Modulating cellular responses to external signals.

These interactions may lead to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| 1 | 2–4 μg/mL | M. tuberculosis |

| 2 | 0.5–4 μg/mL | Resistant strains |

| 3 | ≥1000 μg/mL | Other microorganisms |

In a comparative study, derivatives with similar structures exhibited significant activity against standard strains, indicating that modifications in the chemical structure can enhance efficacy against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HaCaT (human keratinocyte) | 5.8 to >50 |

These results suggest that while the compound demonstrates antimicrobial activity, it maintains a favorable safety profile in non-target cells .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Tuberculostatic Activity : A study highlighted its effectiveness against M. tuberculosis, showing significant inhibitory effects comparable to standard treatments .

- Antifungal Properties : Other research indicated potential antifungal activity against common pathogens with MIC values suggesting effectiveness .

Comparison with Similar Compounds

Compound A :

1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide ()

- Key Differences : Replaces the ethoxybenzothiazol group with a lipophilic 3,3-diphenylpropyl chain.

- Impact: Increased hydrophobicity (logP likely higher) may reduce aqueous solubility compared to the target compound. The diphenyl group could enhance membrane permeability but limit target specificity due to non-specific binding .

Compound B :

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide ()

- Key Differences : Substitutes ethoxybenzothiazol with a carbamoylphenyl group.

Benzothiazol-Containing Analogues

Compound C :

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) ()

- Key Differences : Retains the N-(6-ethoxy-1,3-benzothiazol-2-yl) group but replaces the piperidine-4-carboxamide core with a pyrimidine ring.

- Impact: The pyrimidine core may alter binding kinetics, as seen in its application as a Dengue virus NS inhibitor.

Compound D :

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide ()

- Key Differences : Simpler acetamide backbone lacking the piperidine and pyridazine groups.

- Impact : Reduced complexity lowers molecular weight (273.72 g/mol) but eliminates the conformational flexibility of the piperidine ring, likely diminishing target engagement .

Antiviral Piperidine Derivatives

Compound E :

1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide ()

- Key Differences : Incorporates an oxazolylmethyl group and 4-isopropylpiperidine side chain.

- The isopropylpiperidine chain may prolong half-life but add steric hindrance .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound C (Z14) | Compound E |

|---|---|---|---|

| Molecular Weight (g/mol) | 440.58 | ~350 (estimated) | 509.14 |

| Core Structure | Piperidine-4-carboxamide | Pyrimidine-4-carboxamide | Piperidine-4-carboxamide |

| Key Substituents | 6-Cyclopropylpyridazine, 6-ethoxybenzothiazol | Bromo, methylsulfanyl | Chlorophenyl, oxazolylmethyl |

| Solubility (Predicted) | Moderate | Low | Low |

| Bioavailability | Likely higher | Moderate | Moderate |

| Target Application | Undisclosed (putative antiviral) | Dengue virus NS inhibitor | HCV entry inhibitor |

Research Implications

- Structural Flexibility : The piperidine-4-carboxamide core enables diverse substitutions, balancing target affinity and pharmacokinetics .

- Role of Cyclopropylpyridazine: Enhances metabolic stability compared to non-cyclopropyl analogues (e.g., pyridine derivatives in ) .

- Benzothiazol vs. Other Heterocycles : The 6-ethoxy-1,3-benzothiazol group offers a unique electronic profile compared to carbamoylphenyl or diphenylpropyl groups, optimizing solubility and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.